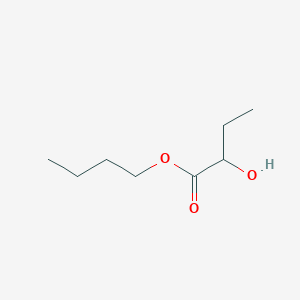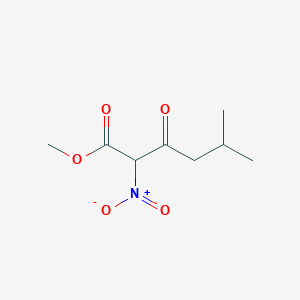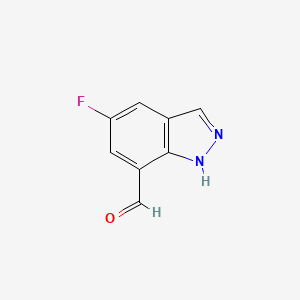
(S)-Butyl 2-hydroxybutanoate
Descripción general
Descripción
(S)-Butyl 2-hydroxybutanoate is an ester compound with the molecular formula C8H16O3. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (S)-Butyl 2-hydroxybutanoate can be synthesized through esterification reactions. One common method involves the reaction of butanol with 2-hydroxybutanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and optimized conditions to maximize yield and purity. The use of catalysts and controlled temperatures is crucial to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Butyl 2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butyl 2-oxobutanoate using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to butyl 2-hydroxybutanol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Butyl 2-oxobutanoate.
Reduction: Butyl 2-hydroxybutanol.
Substitution: Depending on the nucleophile, various substituted butanoates.
Aplicaciones Científicas De Investigación
(S)-Butyl 2-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other esters and alcohols.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It is explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the production of flavors, fragrances, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-Butyl 2-hydroxybutanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the formation of butanol and 2-hydroxybutanoic acid. These interactions can affect metabolic pathways and cellular functions.
Comparación Con Compuestos Similares
Butyl 2-Hydroxybutanoate: The non-racemic form of the compound.
Ethyl 2-Hydroxybutanoate: An ester with a similar structure but different alkyl group.
Methyl 2-Hydroxybutanoate: Another ester with a smaller alkyl group.
Uniqueness: (S)-Butyl 2-hydroxybutanoate is unique due to its racemic nature, which can lead to different biological activities compared to its non-racemic counterparts. The presence of both enantiomers can result in distinct interactions with chiral environments, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H16O3 |
|---|---|
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
butyl 2-hydroxybutanoate |
InChI |
InChI=1S/C8H16O3/c1-3-5-6-11-8(10)7(9)4-2/h7,9H,3-6H2,1-2H3 |
Clave InChI |
YFFBWGUXPFAXRS-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C(CC)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1R,9S,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B8788884.png)
![[2-(1,2,4-triazol-4-yl)phenyl]methanamine](/img/structure/B8788895.png)


![(1h-Pyrrolo[2,3-b]pyridin-4-yl)methanamine dihydrochloride](/img/structure/B8788908.png)

